Succinyl(carbadethia)-coenzyme A
Description
Significance of Coenzyme A (CoA) Thioesters in Biological Systems
Coenzyme A (CoA) is a ubiquitous and essential cofactor involved in a vast array of metabolic pathways. It functions primarily as a carrier of acyl groups, forming high-energy thioester derivatives (acyl-CoAs). libretexts.orglibretexts.org This "activation" of carboxylic acids is fundamental for their participation in biochemical transformations. nih.gov The thioester bond in acyl-CoAs is energy-rich because the larger size of the sulfur atom, compared to an oxygen atom in a standard ester, reduces the stability of resonance structures, leading to a greater release of energy upon hydrolysis. utah.edu
This high-energy nature makes acyl-CoA thioesters critical intermediates in both catabolism and anabolism. wikipedia.org Key metabolic processes reliant on these molecules include:
The Citric Acid Cycle: Acetyl-CoA, the product of carbohydrate and fatty acid breakdown, initiates the cycle by condensing with oxaloacetate. ontosight.ai Succinyl-CoA is a key intermediate later in the cycle, and its thioester bond energy is harnessed to generate GTP (or ATP) in a substrate-level phosphorylation step catalyzed by succinyl-CoA synthetase. bu.edu
Fatty Acid Metabolism: Fatty acids must be converted to their acyl-CoA derivatives to be oxidized for energy or used in the synthesis of complex lipids like triacylglycerols. libretexts.orglibretexts.org
Biosynthesis: Thioesters are precursors for the synthesis of a wide range of vital molecules, including fatty acids, steroids, and certain amino acids. wikipedia.org
Thioesterase enzymes specifically catalyze the hydrolysis of these thioester bonds, playing regulatory roles in these pathways. nih.govnih.gov Given their central role, enzymes that bind and transform acyl-CoA thioesters are major targets for study and regulation.
Rational Design Principles for Synthetic Enzyme Substrate Analogues
Rational design of enzyme substrate analogues is a strategic approach used to create specific tools for studying enzyme function. nih.gov This process relies on understanding the structure-function relationship of the enzyme and its natural substrate to design a molecule that can interact with the enzyme in a predictable way. nih.gov The goal is often to create an analogue that is recognized by the enzyme but is resistant to the normal catalytic reaction.
A key principle in this design is bioisosteric replacement , where an atom or functional group in the natural substrate is replaced with another that has similar physical or chemical properties, yet alters the molecule's reactivity. drughunter.comcambridgemedchemconsulting.com This can involve swapping atoms of similar size, shape, or electronic character. mdpi.com For example, replacing a metabolically labile amide bond with a more stable triazole ring can improve a drug's pharmacokinetic profile. hyphadiscovery.com
In the context of mechanistic probes, the design often focuses on creating analogues that mimic the transition state of the reaction—the highest-energy species on the reaction coordinate. acs.org Enzymes have the highest affinity for the transition state, and an analogue that mimics this structure can act as a potent inhibitor. By observing how these analogues bind and what effect they have on the enzyme, researchers can infer the geometry and electronic nature of the true transition state and, by extension, the catalytic mechanism. acs.orgnih.gov Common strategies include altering the scissile bond (the bond broken during the reaction) to make it non-cleavable or changing the electronics of the substrate to stall the reaction at a specific step.
Overview of Succinyl(carbadethia)-coenzyme A as a Pioneering Mechanistic Probe
This compound is a classic example of rational design applied to the study of CoA-dependent enzymes. It is a close structural analogue of the natural substrate, succinyl-CoA. The critical modification lies in the thioester linkage: the sulfur atom (thia) is replaced by a methylene (B1212753) group (–CH₂–), which is a "carba" equivalent. This substitution creates a stable carbon-carbon bond in place of the reactive thioester bond.
This resistance makes it an invaluable tool. For enzymes like succinyl-CoA synthetase, which couples thioester cleavage to GTP synthesis, the analogue can bind but cannot complete the reaction, allowing researchers to study the initial binding events and conformational changes without the complication of product formation. nih.gov A notable application has been in the study of adenosylcobalamin (coenzyme B₁₂)-dependent methylmalonyl-CoA mutase. nih.gov When this enzyme was mixed with succinyl(carbadethia)-CoA, the cofactor's UV/visible spectrum rapidly changed to that of cob(II)alamin. nih.gov This provided strong evidence for the formation of a radical intermediate during the enzyme's catalytic cycle, a key insight into its complex mechanism. nih.gov
The table below summarizes the kinetic interactions of the natural substrate, succinyl-CoA, and related compounds with key enzymes, highlighting the roles these molecules play in regulation and catalysis. The development of analogues like succinyl(carbadethia)-CoA builds on this foundational knowledge to probe specific mechanistic steps.
| Enzyme | Substrate/Inhibitor | Role | Type of Interaction | Ref. |
| Citrate (B86180) Synthase | Acetyl-CoA | Substrate | Condensation with oxaloacetate | ontosight.ai |
| Citrate Synthase | Succinyl-CoA | Inhibitor | Competitive with Acetyl-CoA | wikipedia.org |
| Succinyl-CoA Synthetase | Succinyl-CoA | Substrate | Substrate-level phosphorylation | bu.edu |
| Methylmalonyl-CoA Mutase | Succinyl(carbadethia)-CoA | Mechanistic Probe | Induces cofactor reduction | nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C26H42N7O19P3 |
|---|---|
Molecular Weight |
849.6 g/mol |
IUPAC Name |
7-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]-4-oxoheptanoic acid |
InChI |
InChI=1S/C26H42N7O19P3/c1-26(2,21(39)24(40)29-9-7-16(35)28-8-3-4-14(34)5-6-17(36)37)11-49-55(46,47)52-54(44,45)48-10-15-20(51-53(41,42)43)19(38)25(50-15)33-13-32-18-22(27)30-12-31-23(18)33/h12-13,15,19-21,25,38-39H,3-11H2,1-2H3,(H,28,35)(H,29,40)(H,36,37)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/t15-,19-,20-,21+,25-/m1/s1 |
InChI Key |
WPCFLGXXWJIJOV-ZMHDXICWSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCCC(=O)CCC(=O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCCC(=O)CCC(=O)O)O |
Synonyms |
succinyl(carbadethia)-CoA succinyl(carbadethia)-coenzyme A |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Elaboration of Succinyl Carbadethia Coenzyme a
Historical Development of Coenzyme A Analogues Chemical Synthesis
The chemical synthesis of Coenzyme A (CoA) and its analogues has been a significant area of research since the initial total synthesis of CoA by Khorana and colleagues in 1959. This foundational work involved joining the adenosine (B11128) bridge between a pyrophosphate and a previously synthesized pantetheine (B1680023) portion, followed by the regioselective phosphorylation of the 3'-hydroxyl group on the ribose moiety. Later, Michelson introduced an alternative approach that utilized the addition of adenosine diphosphate (B83284) and subsequent enzymatic hydrolysis of the 2',3'-cyclic phosphate (B84403) to form CoA.
Over the years, the focus has shifted towards more efficient and versatile methods, particularly chemoenzymatic strategies. These approaches combine chemical synthesis of modified pantetheine moieties with enzymatic elaboration to produce a variety of CoA derivatives. Key enzymes in these pathways include pantothenate kinase (PanK), phosphopantetheine adenylyltransferase (PPAT), and dephosphocoenzyme A kinase (DPCK). The development of these chemoenzymatic methods has provided a more robust and adaptable platform for generating novel CoA analogues for mechanistic studies of CoA-utilizing enzymes.
Detailed Synthetic Pathways for Succinyl(carbadethia)-coenzyme A Preparation
This compound is a non-hydrolysable analogue of succinyl-CoA where the sulfur atom of the thioester is replaced by a methylene (B1212753) group (CH₂). This modification renders the molecule stable to hydrolysis, making it a valuable tool for studying enzyme mechanisms. The synthesis of this compound has been achieved through a chemoenzymatic pathway starting from a propionyl-CoA analogue.
Key Precursors and Reaction Steps
The preparation of succinyl-dethia(carba)-CoA involves a multi-step process that begins with the chemical synthesis of its precursor, propionyl-dethia(carba)-CoA. This precursor is then converted enzymatically to the final product.
The key enzymatic conversion steps are as follows:
Carboxylation: Propionyl-dethia(carba)-CoA is carboxylated to its corresponding methylmalonyl-CoA analogue. This reaction is catalyzed by the enzyme propionyl-CoA–oxaloacetate transcarboxylase from Propionibacterium shermanii.
Isomerization: The resulting methylmalonyl-CoA analogue is then converted into succinyl-dethia(carba)-CoA by the coenzyme B12-dependent enzyme methylmalonyl-CoA mutase, also from Propionibacterium shermanii. researchgate.net
This chemoenzymatic approach allows for the specific and efficient synthesis of the this compound on a preparative scale. researchgate.net
Purification and Isolation Strategies
Following the enzymatic conversion, the purification and isolation of this compound are crucial to obtain a pure sample for experimental use. While specific, detailed purification protocols for this particular analogue are not extensively documented in the reviewed literature, general strategies for CoA analogue purification are applicable.
A common and effective method for the purification of CoA derivatives is preparative reversed-phase high-performance liquid chromatography (RP-HPLC) . This technique separates the target molecule from the reaction mixture based on its hydrophobicity. The final product is typically obtained as a salt, and its identity and purity are confirmed through analytical techniques such as:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ³¹P)
Fast Atom Bombardment (FAB) mass spectrometry
These analytical methods are essential to verify the successful synthesis and structural integrity of the final compound. researchgate.net
Evolution of "Simplified Procedures" for Preparation
The synthesis of this compound has been refined over time, leading to the development of more streamlined methods. Notably, a "simplified procedure" for the preparation of this synthetic substrate has been reported. nih.gov This simplified approach was developed to facilitate its use in mechanistic studies, specifically for adenosylcobalamin-dependent methylmalonyl-CoA mutase. nih.gov The availability of such simplified procedures is indicative of a broader trend in the field of CoA analogue synthesis towards more accessible and efficient protocols, enabling wider application in biochemical and enzymatic research.
Structural Rationale for the Carbadethia Modification
The primary structural rationale for the carbadethia modification in coenzyme A analogues is to create compounds that are resistant to hydrolysis. nih.gov In this compound, the replacement of the thioester sulfur atom with a methylene group results in a stable carbon-carbon bond, in place of the labile thioester linkage. This stability is a key feature that allows these analogues to be used in the study of enzyme mechanisms without being consumed or degraded by the enzymatic reaction or the aqueous environment. nih.gov
Derivatization and Isotopic Labeling Strategies
Incorporation of Isotopic Tracers for Mechanistic Elucidation (e.g., ¹³C, ²H)
The synthesis of isotopically labeled versions of this compound is a powerful strategy for elucidating the intricate details of enzyme reaction mechanisms. While direct reports on the isotopic labeling of this compound are not prevalent, the methodologies for labeling its natural counterpart, succinyl-CoA, and other acyl-CoA analogues are well-established and can be adapted.
For example, methods have been developed for the assay and analysis of ¹³C isotopic enrichment in propionyl-CoA, methylmalonyl-CoA, and succinyl-CoA. purdue.edu These methods often involve gas chromatography-mass spectrometry to track the fate of labeled atoms through metabolic pathways. purdue.edu Such approaches could theoretically be applied to the synthesis of ¹³C-labeled this compound by using appropriately labeled precursors in the synthetic pathway.
Similarly, deuterium (B1214612) (²H) labeling has been employed in mechanistic studies of enzymes that utilize acyl-CoA substrates. For instance, the steric course of deuterium incorporation from [2-²H₂]malonyl-CoA into fatty acids has been investigated to understand the stereochemistry of enoyl reduction in fatty acid synthesis. nih.gov A similar strategy could be envisioned for this compound, where deuterium labels are incorporated at specific positions in the succinyl moiety to probe kinetic isotope effects and stereochemical outcomes of enzymatic reactions.
The synthesis of radiolabeled [1-¹⁴C]propionyl-CoA has been achieved with high efficiency, and this method is adaptable for the production of other acyl-CoA analogues. nih.gov This suggests that a similar approach could be used to prepare ¹⁴C-labeled this compound for use in binding assays and for tracing the metabolic fate of the carbon skeleton.
| Isotope | Potential Application in this compound Studies |
| ¹³C | Elucidating carbon bond cleavage and formation steps in enzyme-catalyzed reactions. |
| ²H | Investigating kinetic isotope effects to identify rate-determining steps and probe transition state structures. |
| ¹⁴C | Quantifying binding affinities and tracing the metabolic fate of the succinyl moiety. |
| ¹⁵N | Studying the interactions involving the adenine (B156593) and pantothenate amide nitrogens with the enzyme active site. |
Preparation of Related Carba(dethia) Analogues for Comparative Studies
The synthesis of a variety of acyl-carba(dethia)-coenzyme A analogues is crucial for comparative studies to understand enzyme specificity and mechanism. By systematically altering the acyl chain of the carba(dethia) analogue, researchers can probe how different structural features of the substrate influence binding and catalysis.
A notable example is the synthesis of propionyl-dethia(carba)-CoA. cdnsciencepub.com This analogue has been used as a substrate for propionyl-CoA-oxaloacetate transcarboxylase, which carboxylates it to the corresponding methylmalonyl-CoA analogue. cdnsciencepub.com This product is then further converted into succinyl-dethia(carba)-CoA by the action of methylmalonyl-CoA mutase. cdnsciencepub.com This enzymatic conversion not only provides a synthetic route to this compound but also demonstrates that the carba(dethia) backbone is tolerated by multiple enzymes in a metabolic pathway.
Comparative studies using a suite of carba(dethia) analogues, such as acetyl-, malonyl-, and propionyl-carba(dethia)-CoA, can provide valuable structure-activity relationship data. For instance, comparing the inhibitory constants (Ki) or kinetic parameters (Km and Vmax) of these different analogues with a particular enzyme can reveal the enzyme's tolerance for different acyl groups and the importance of the thioester moiety for catalysis. nih.govpurdue.educdnsciencepub.com
| Carba(dethia) Analogue | Enzyme(s) Studied | Key Findings |
| Propionyl-dethia(carba)-CoA | Propionyl-CoA-oxaloacetate transcarboxylase, Methylmalonyl-CoA mutase | Serves as a substrate for sequential enzymatic reactions, leading to the formation of succinyl-dethia(carba)-CoA. cdnsciencepub.com |
| Malonyl-carba(dethia)-CoA | Stilbene synthase (a type III polyketide synthase) | Competes with the natural substrate and traps intermediates, providing insights into active site flexibility. nih.gov |
| Myristoyl-carba(dethia)-CoA | N-myristoyltransferase | Acts as a potent competitive inhibitor, demonstrating the utility of carba(dethia) analogues in inhibitor design. nih.govnih.gov |
| Acetyl-carba(dethia)-CoA | Phosphotransacetylase | Exhibits inhibitory activity, highlighting the importance of the thioester for catalysis in this enzyme. purdue.edu |
Advanced Spectroscopic and Structural Characterization in Enzyme Analogue Complexes
Ultraviolet/Visible (UV/Vis) Absorption Spectroscopy
UV/Vis spectroscopy is a powerful tool for monitoring electronic transitions within molecules, offering a window into the changes in the coordination environment of metal cofactors and the formation of new species upon substrate binding.
The formation of an enzyme-analogue complex often induces significant changes in the UV/Vis absorption spectrum of the enzyme's cofactor. In the case of adenosylcobalamin-dependent methylmalonyl-CoA mutase, the binding of the synthetic substrate analogue Succinyl(carbadethia)-coenzyme A leads to a rapid and distinct alteration of the spectrum of the bound cofactor. nih.govportlandpress.com This is in stark contrast to the addition of natural substrates, which typically cause only minor spectral shifts. nih.govportlandpress.com
The interaction of Succinyl(carbadethia)-CoA with the holoenzyme triggers a notable change in the electronic environment of the cobalt center in the adenosylcobalamin cofactor. This perturbation is a direct consequence of the binding event and the subsequent initiation of the catalytic cycle, providing a spectroscopic handle to study the initial steps of the enzymatic reaction.
| Condition | Observed Spectral Change | Reference |
| Holo-methylmalonyl-CoA mutase + this compound | Rapid change in UV/Vis spectrum | nih.govportlandpress.com |
| Holo-methylmalonyl-CoA mutase + Natural Substrates | Minor changes in UV/Vis spectrum | nih.govportlandpress.com |
This table summarizes the differential spectral responses observed upon the binding of a synthetic analogue versus natural substrates to methylmalonyl-CoA mutase.
A key event in the catalytic cycle of many adenosylcobalamin-dependent enzymes is the homolytic cleavage of the cobalt-carbon bond of the cofactor, generating a highly reactive cob(II)alamin species and a 5'-deoxyadenosyl radical. The formation of cob(II)alamin is characterized by a distinct spectroscopic signature in the UV/Vis region.
When recombinant methylmalonyl-CoA mutase is mixed with this compound, the UV/Vis absorption spectrum of the enzyme-bound cofactor promptly changes to one that is characteristic of cob(II)alamin, exhibiting a prominent absorption maximum around 467 nm. nih.govportlandpress.com This observation provides strong evidence for the generation of the cob(II)alamin intermediate during the reaction. nih.govportlandpress.com The use of the analogue Succinyl(carbadethia)-CoA leads to a more pronounced and stable accumulation of this intermediate compared to the natural substrate, facilitating its spectroscopic detection. nih.govportlandpress.com Further confirmation of the generation of a cob(II)alamin-like species comes from Cobalt K-edge X-ray absorption spectroscopy. nih.govportlandpress.com
| Species | Characteristic UV/Vis Absorption Maximum | Reference |
| Cob(II)alamin generated with Succinyl(carbadethia)-CoA | ~467 nm | nih.govportlandpress.com |
| Base-on Cob(II)alamin (non-catalytic) | g = 2.26 and g = 2.00 | nih.gov |
This table presents the characteristic spectroscopic signatures for different forms of cob(II)alamin.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is an indispensable technique for studying systems with unpaired electrons, such as organic radicals and paramagnetic metal centers like cob(II)alamin. It provides detailed information about the electronic structure, environment, and interactions of these species.
The catalytic mechanism of adenosylcobalamin-dependent enzymes is proposed to proceed through radical intermediates. nih.govnih.gov EPR spectroscopy allows for the direct detection and characterization of these transient species. Upon the addition of either the substrate, methylmalonyl-CoA, or the product, succinyl-CoA, to the holoenzyme of methylmalonyl-CoA mutase, a transient EPR signal appears. nih.govresearchgate.net The use of the analogue Succinyl(carbadethia)-CoA results in stronger EPR signals, indicating a greater accumulation of the radical intermediate. nih.govportlandpress.com
The observed EPR spectrum is complex and points to the formation of a species where an organic radical is in close proximity to the cob(II)alamin center. nih.govnih.gov Isotopic labeling studies, using 13C and 2H labeled substrates, have been crucial in identifying the organic radical as a succinyl-CoA radical, with the unpaired electron centered on the carbon atom alpha to the free carboxylate group. nih.gov
The EPR spectra of the intermediates formed in methylmalonyl-CoA mutase reveal features indicative of strong electron-electron spin coupling between the substrate-derived organic radical and the low-spin Co2+ in cob(II)alamin. nih.gov This interaction gives rise to a hybrid triplet spin system. nih.gov The hyperfine features in the EPR signal demonstrate coupling of the unpaired electron to the cobalt nucleus. nih.gov
The analysis of this coupling provides valuable information about the magnetic interaction between the two paramagnetic centers. The EPR signal is positioned midway between that of a free radical and an uncoupled cob(II)alamin, which is characteristic of an exchange-coupled cob(II)alamin-free radical pair. nih.gov Power saturation studies have further resolved the complex signal into two components, a slow-relaxing species and a fast-relaxing species, which can be partially distinguished at low temperatures and high microwave power. nih.gov
The analysis of the EPR spectrum of the coupled radical-cob(II)alamin system allows for the determination of key structural parameters, including the distance and orientation between the two spin centers. By simulating the EPR spectrum, zero-field splitting (ZFS) parameters and Euler angles can be obtained, which relate the interspin vector to the g-axis system of the cob(II)alamin. nih.gov
For the succinyl-CoA radical intermediate in methylmalonyl-CoA mutase, an interspin distance of approximately 6.0 Å between the Co2+ and the radical center (C3 of the succinyl-CoA radical) has been determined. nih.gov The Euler angles derived from the EPR analysis provide further constraints on the orientation of the radical within the enzyme's active site. nih.gov This structural information, derived from spectroscopic data, can then be used to model the position of the radical intermediate within the known crystal structure of the enzyme, providing a more complete picture of the catalytic mechanism at a molecular level. nih.gov
| Parameter | Determined Value | Reference |
| Interspin Distance (Co2+ to C3 of succinyl-CoA radical) | 6.0 Å | nih.gov |
| Euler Angle (ζ) | 50° | nih.gov |
| Distance (C5′ of 5′-deoxyadenosine to C3 of succinyl-CoA radical) | 3.5 Å | nih.gov |
This table presents the key structural parameters of the succinyl-CoA radical intermediate in the active site of methylmalonyl-CoA mutase as determined by EPR spectroscopy.
Simulations of Complex EPR Spectra for Structural Insights
The binding of this compound to adenosylcobalamin-dependent methylmalonyl-CoA mutase generates a complex electron paramagnetic resonance (EPR) spectrum. This observation is a critical piece of structural evidence, as it indicates the presence of paramagnetic species, which are absent in the resting state of the enzyme-cofactor complex. The signals observed upon the addition of the carbadethia analogue were reported to be significantly stronger and more persistent than those generated with the natural substrate, succinyl-CoA.
The complex nature of the EPR spectrum strongly supports the homolytic cleavage of the cofactor's cobalt-carbon bond to form a cob(II)alamin (Co²⁺) intermediate and a 5'-deoxyadenosyl radical. The radical is then proposed to abstract a hydrogen atom from the substrate, generating a substrate radical. The observed EPR signal is thus a composite of these paramagnetic species. While detailed quantum mechanical simulations of this specific spectrum are not extensively published, the characteristics of the signal provide profound structural and mechanistic insights.
Table 1: Interpretation of EPR Signal Characteristics
| Observed EPR Feature | Inferred Structural/Mechanistic Insight | Source |
|---|---|---|
| Complex, multi-component signal | Simultaneous presence of multiple paramagnetic species (cob(II)alamin and a substrate-derived radical). | |
| Signal stronger than with natural substrate | The analogue stabilizes the radical intermediates, allowing for their accumulation to detectable levels. |
These findings are pivotal, as they provide strong evidence for the radical-based mechanism that had been proposed for other adenosylcobalamin-dependent enzymes.
X-ray Absorption Spectroscopy (XAS)
To unequivocally determine the oxidation state of the cobalt center upon binding of the analogue, Cobalt K-edge X-ray Absorption Spectroscopy (XAS) was employed. The energy of the K-edge, which corresponds to the excitation of a 1s core electron, is highly sensitive to the effective nuclear charge on the cobalt atom. An increase in oxidation state leads to a higher effective nuclear charge and a shift of the absorption edge to a higher energy.
The interaction of this compound with the holoenzyme induces significant electronic and structural alterations in the cobalamin cofactor. These changes are readily monitored by both UV-Visible absorption spectroscopy and XAS.
Upon mixing recombinant methylmalonyl-CoA mutase with the carbadethia analogue, the UV-Visible absorption spectrum of the bound cofactor rapidly changes to one that is characteristic of cob(II)alamin. This includes the appearance of a distinct absorption maximum at approximately 467 nm, a hallmark of the Co(II) state of the corrin (B1236194) ring.
XAS further elucidates these changes. Beyond confirming the Co(II) oxidation state via the K-edge energy, the Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum provides information about the local coordination environment of the cobalt atom, such as bond lengths and coordination number. Analysis of cobalamin systems shows that redox changes and alterations in axial ligation significantly impact the Co-ligand bond lengths. The formation of the cob(II)alamin species upon binding the analogue signifies a major electronic redistribution within the cobalamin macrocycle, driven by the cleavage of the upper axial Co-C bond.
Table 2: Spectroscopic Evidence for Cobalamin Changes
| Spectroscopic Technique | Observation | Interpretation | Source |
|---|---|---|---|
| UV-Visible Spectroscopy | Rapid appearance of an absorption maximum at 467 nm. | Formation of cob(II)alamin, indicating a change in the electronic structure of the corrinoid. | |
| Co K-edge XAS | Shift in the absorption edge energy to a value consistent with a Co(II) standard. | Reduction of the cobalt center from Co(III) to Co(II). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional solution structure and conformation of small molecules and proteins, specific studies detailing the conformational analysis of this compound in its enzyme-bound state are not prominently available in the reviewed scientific literature. Such an analysis would typically involve multidimensional NMR experiments to assign proton and carbon signals and measure nuclear Overhauser effects (NOEs) to determine through-space proximities, thereby defining the bound conformation of the analogue.
NMR spectroscopy is also a powerful tool for tracking stereochemical changes during an enzymatic reaction. However, this compound acts primarily as a mechanistic probe that stabilizes a catalytic intermediate (the Co(II)/radical pair state) and is not readily turned over to product. Consequently, literature detailing the use of NMR to follow any stereochemical transformations of this specific analogue during a catalytic cycle is not available.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Succinyl-CoA |
| Coenzyme B₁₂ |
| Adenosylcobalamin |
| Cob(II)alamin |
| 5'-deoxyadenosyl radical |
Application in Mechanistic Enzymology: Insights into Adenosylcobalamin Dependent Methylmalonyl Coa Mutase Mmcm
Overview of Adenosylcobalamin-Dependent Enzymes and Radical Catalysis
Adenosylcobalamin (AdoCbl), or coenzyme B12, serves as a cofactor for a unique class of enzymes that catalyze isomerization reactions involving the migration of a hydrogen atom and a variable group between adjacent carbon atoms. nih.gov These enzymes employ a radical-based mechanism, a process initiated by the homolytic cleavage of the cobalt-carbon (Co-C) bond of AdoCbl. nih.govnih.govsemanticscholar.org This homolysis generates a highly reactive 5'-deoxyadenosyl radical (dAdo•) and the reduced cob(II)alamin form of the cofactor. nih.govebi.ac.uk
The dAdo• radical then abstracts a hydrogen atom from the substrate, creating a substrate radical. ebi.ac.ukyoutube.com This radical intermediate undergoes a skeletal rearrangement, followed by the back-transfer of a hydrogen atom from the 5'-deoxyadenosine (B1664650) to the product radical, thus completing the catalytic cycle. ebi.ac.ukresearchgate.net The family of AdoCbl-dependent enzymes includes mutases and eliminases, which catalyze a wide range of chemically challenging reactions essential for various metabolic pathways. nih.govnih.gov
Methylmalonyl-CoA mutase (MMCM) is a canonical example of an AdoCbl-dependent isomerase. wikipedia.orgwikipedia.org It catalyzes the reversible isomerization of (R)-methylmalonyl-CoA to succinyl-CoA, a key step in the metabolism of odd-chain fatty acids and certain amino acids. wikipedia.orgnih.gov The study of MMCM has been central to understanding the principles of AdoCbl-dependent radical catalysis.
Elucidation of the MMCM Catalytic Cycle using Succinyl(carbadethia)-coenzyme A
The transient and highly reactive nature of the radical intermediates in the MMCM catalytic cycle makes them difficult to study directly. This compound, a synthetic analog of the natural substrate, has been instrumental in overcoming this challenge.
A critical step in the catalytic cycle of MMCM is the homolytic cleavage of the Co-C bond of adenosylcobalamin, which is triggered by the binding of the substrate. nih.gov When the synthetic substrate analog, this compound, is introduced to the MMCM holoenzyme, it induces a rapid change in the UV-visible absorption spectrum of the bound cofactor. nih.gov This spectral shift is characteristic of the formation of cob(II)alamin, indicating that the Co-C bond has undergone homolysis. nih.gov
This observation is significant because, unlike with natural substrates, the reaction with this compound does not proceed to completion, effectively trapping the enzyme in a state where the Co-C bond is broken. This allows for the direct observation and characterization of the initial step of the catalytic cycle.
The use of this compound has enabled the trapping and spectroscopic characterization of early radical intermediates in the MMCM reaction. Electron paramagnetic resonance (EPR) spectroscopy has been a particularly powerful tool in these studies. When this compound is added to the MMCM holoenzyme, a complex EPR spectrum is generated, which is stronger than that observed with natural substrates. nih.gov This spectrum is consistent with the formation of a radical pair intermediate, consisting of cob(II)alamin and a substrate-derived radical. researchgate.net
Further confirmation of the generation of cob(II)alamin has been obtained through cobalt K-edge X-ray absorption spectroscopy. nih.gov These spectroscopic studies provide direct evidence for the formation of radical intermediates, a cornerstone of the proposed mechanism for AdoCbl-dependent enzymes. nih.gov
The central event in the MMCM-catalyzed reaction is the 1,2-rearrangement of the carbon skeleton of the substrate. researchgate.net While this compound itself does not undergo the complete rearrangement and product release, its ability to initiate the catalytic cycle and stabilize early radical intermediates has provided a platform for computational and theoretical studies. These studies, supported by experimental data from substrate analogs, have helped to elucidate the intricate electronic and steric factors that govern the rearrangement of the substrate radical to the product radical.
Studies with other substrate analogs, such as glutaryl-CoA, have revealed the enzyme's capacity to catalyze even more complex rearrangements, including a novel "carbon-skeleton walk" involving two successive 1,2-migrations. nih.gov These findings highlight the enzyme's remarkable control over highly reactive radical intermediates.
The catalytic cycle of MMCM involves at least two hydrogen atom transfer steps: the initial abstraction from the substrate by the 5'-deoxyadenosyl radical and the subsequent re-abstraction from 5'-deoxyadenosine by the product radical. researchgate.net Isotope effect studies have been crucial in probing these hydrogen transfer pathways. nih.gov
Computational simulations have provided detailed insights into the nature of these transfer events, suggesting that quantum mechanical tunneling plays a significant role, particularly for the transfer of hydrogen. umn.edu These simulations, which model the enzyme's active site, have been validated by experimental kinetic isotope effect data. umn.edu The use of substrate analogs like this compound helps to create a stable system for such detailed biophysical and computational analyses.
Mapping Enzyme-Cofactor and Enzyme-Substrate Interactions
The binding of the substrate to MMCM induces significant conformational changes in the enzyme, which are crucial for catalysis. nih.gov X-ray crystallographic studies have revealed that the active site of MMCM is located within a (β/α)8 TIM-barrel domain. nih.govnih.gov In the absence of a substrate, this barrel is in an "open" conformation, and the active site is accessible to the solvent. nih.gov
Upon substrate binding, the TIM-barrel closes, burying the active site and the cofactor. nih.gov This closure is thought to displace the adenosyl group of the cofactor, bringing it into proximity with the substrate and thereby triggering the homolysis of the Co-C bond to initiate the radical reaction. nih.gov The use of this compound in structural studies allows for the capture of this "closed" or catalytically active conformation, providing a static picture of the enzyme-substrate complex at a key stage of the reaction.
The crystal structure of MMCM reveals a ring of aromatic residues, including Y89, Y243, and H244, that form a collar around the substrate-binding site. nih.gov These residues are thought to play important roles in substrate positioning and in stabilizing the radical intermediates.
Dynamics of Cobalamin-Protein Binding and Active Site Conformation
The binding of a substrate to MMCM is a critical event that initiates a cascade of conformational changes, ultimately leading to the homolytic cleavage of the cobalt-carbon bond in the adenosylcobalamin (AdoCbl) cofactor. nih.govwikipedia.org Structural studies of MMCM from Propionibacterium shermanii have revealed that the enzyme's active site is located within a (β/α)8 TIM barrel domain. nih.gov In the absence of a substrate, this TIM barrel is in an "open" or disordered state, rendering the active site accessible to the solvent. nih.gov
Upon the binding of a substrate or a substrate analog like succinyl(carbadethia)-CoA, a significant conformational change occurs. The TIM barrel closes, sequestering the active site from the surrounding solvent. nih.gov This closure is pivotal for catalysis; it physically displaces the 5'-deoxyadenosyl group of the AdoCbl cofactor from its coordination with the central cobalt atom. nih.gov This displacement dramatically weakens the Co-C bond, lowering the energy barrier for homolysis and facilitating the generation of the 5'-deoxyadenosyl radical necessary to initiate the rearrangement reaction. nih.govwikipedia.org
The interaction between the enzyme and the cobalamin cofactor is also modulated by a key histidine residue (His610). ebi.ac.uk In the substrate-bound "His-on" conformation, this residue coordinates to the cobalt atom of the cofactor, replacing the cofactor's own 5,6-dimethylbenzimidazole (B1208971) (DMB) base. wikipedia.org This protein-cofactor interaction is believed to contribute to a 10¹²-fold increase in the rate of Co-C bond homolysis compared to the free cofactor in solution. wikipedia.org The use of succinyl(carbadethia)-CoA allows for the stabilization and study of this catalytically crucial conformation.
| State | TIM Barrel Conformation | Active Site Accessibility | Key Feature |
|---|---|---|---|
| Substrate-Free | Open / Disordered nih.gov | Solvent-Exposed nih.gov | Awaiting substrate binding. |
| Substrate-Bound | Closed nih.gov | Buried / Solvent-Inaccessible nih.gov | Induces Co-C bond homolysis. nih.gov |
Substrate Binding and Orientation within the MMCM Active Site
The substrate, methylmalonyl-CoA, or its analog, succinyl(carbadethia)-CoA, binds along the central axis of the TIM barrel domain. nih.gov This positions the reactive portion of the substrate in close proximity to the AdoCbl cofactor. The active site is deeply buried within the protein structure, accessible only through a narrow tunnel. nih.gov This architecture ensures that the highly reactive radical intermediates generated during catalysis are shielded from undesirable side reactions. wikipedia.org
Key amino acid residues within the active site play crucial roles in orienting the substrate and stabilizing radical intermediates. For instance, Tyrosine-89 is involved in stabilizing these reactive intermediates and contributes to the stereoselectivity of the enzyme. wikipedia.org Histidine-244 acts as a general acid and further protects the radical species. wikipedia.org The precise orientation of the substrate, facilitated by these interactions, ensures that the hydrogen atom abstraction by the 5'-deoxyadenosyl radical and the subsequent 1,2-rearrangement of the thioester group occur with high fidelity.
Probing the Role of the Thioester Moiety in Radical Generation and Propagation
The transformation of methylmalonyl-CoA to succinyl-CoA is a radical-based reaction. nih.gov The use of succinyl(carbadethia)-CoA, where the thioester sulfur is replaced by a methylene (B1212753) (CH₂) group, has been instrumental in demonstrating the generation of radical species during catalysis. nih.gov
When the natural substrates are mixed with the holoenzyme, only minor changes are observed in the UV-visible spectrum of the cofactor. nih.gov In stark contrast, when succinyl(carbadethia)-CoA is added, the spectrum rapidly changes to one that is characteristic of cob(II)alamin, with a distinct absorption maximum at 467 nm. nih.gov This spectral shift is a direct consequence of the homolytic cleavage of the Co-C bond, which generates the 5'-deoxyadenosyl radical and leaves the cobalt in the Co(II) oxidation state. nih.gov
Furthermore, electron paramagnetic resonance (EPR) spectroscopy studies confirm these findings. The complex EPR signals indicative of radical species are significantly stronger when succinyl(carbadethia)-CoA is used compared to the natural substrate. nih.gov Cobalt K-edge X-ray absorption spectroscopy also confirms that the addition of this analog to the holoenzyme leads to the formation of a cob(II)alamin-like species. nih.gov These results provide strong evidence for the generation of cob(II)alamin and, by extension, the 5'-deoxyadenosyl radical, during the skeletal rearrangement catalyzed by MMCM. nih.gov The inability of the carbadethia analog to complete the catalytic cycle allows for the trapping and observation of this key radical-pair intermediate, providing invaluable insight into the enzyme's mechanism. nih.govnih.gov
| Spectroscopic Method | Observation with Succinyl(carbadethia)-CoA | Inference |
|---|---|---|
| UV-Visible Spectroscopy | Rapid spectral shift to resemble cob(II)alamin (λmax = 467 nm). nih.gov | Homolysis of the cofactor's Co-C bond. nih.gov |
| Electron Paramagnetic Resonance (EPR) | Stronger signals compared to natural substrate. nih.gov | Generation and stabilization of radical species. nih.gov |
| Cobalt K-edge X-ray Absorption | Confirmation of a cob(II)alamin-like species. nih.gov | Change in cobalt oxidation state, supporting homolysis. nih.gov |
Comparative Academic Studies with Natural Substrates and Other Coa Analogues
Differential Effects of Succinyl(carbadethia)-coenzyme A versus Natural Methylmalonyl-CoA on Enzyme Behavior
This compound acts as a stable substrate analogue for adenosylcobalamin-dependent methylmalonyl-CoA mutase, an enzyme that catalyzes the reversible isomerization of (R)-methylmalonyl-CoA to succinyl-CoA. taylorandfrancis.comwikipedia.orgebi.ac.uk The natural reaction involves the generation of radical intermediates. nih.govnd.edu When the natural substrates, methylmalonyl-CoA or succinyl-CoA, are added to the holoenzyme, a transient Electron Paramagnetic Resonance (EPR) signal appears, indicating the formation of a radical intermediate coupled to the cobalt nucleus of the cofactor. nih.gov
In stark contrast, the interaction of this compound with methylmalonyl-CoA mutase produces more pronounced and stable spectroscopic changes. Upon mixing the enzyme with this synthetic analogue, the UV-visible absorption spectrum rapidly shifts to one characteristic of cob(II)alamin, with a distinct absorption maximum at 467 nm. nih.gov This change is significantly more dramatic than the minor spectral alterations observed with natural substrates. nih.gov
Furthermore, the complex EPR signal generated upon the addition of this compound is significantly stronger and more persistent than that produced by the natural substrate. nih.gov This enhanced signal provides a clearer window into the electronic state of the cofactor during the catalytic cycle. Cobalt K-edge X-ray absorption spectroscopy has confirmed that the interaction with the carbadethia analogue leads to the stable generation of a cob(II)alamin-like species. nih.gov These findings strongly support a mechanistic pathway involving radical intermediates and the formation of cob(II)alamin during the rearrangement catalyzed by methylmalonyl-CoA mutase. nih.gov
| Feature | Natural Substrate (Methylmalonyl-CoA) | This compound |
| Enzyme Interaction | Catalytic turnover | Stable binding, no turnover |
| UV-Visible Spectrum | Minor changes | Rapid shift to cob(II)alamin spectrum (λmax ≈ 467 nm) nih.gov |
| EPR Signal | Transient and weak nih.gov | Strong and persistent nih.gov |
| Intermediate Formed | Transient radical pair nih.govresearchgate.net | Stable cob(II)alamin-like species nih.gov |
Advantages of Non-Hydrolyzable Analogues as Mechanistic Traps
The key advantage of using non-hydrolyzable analogues like this compound is their ability to act as "mechanistic traps". researchgate.net Because the thioester linkage is replaced by a stable carbon-carbon bond, the analogue can bind to the enzyme's active site and initiate the early steps of the catalytic cycle without undergoing the subsequent chemical transformation (hydrolysis or rearrangement). This effectively freezes the enzyme-substrate complex at a specific stage, allowing for detailed structural and spectroscopic characterization of what would otherwise be a transient intermediate. researchgate.netnih.gov
This "trapping" strategy is a powerful tool for:
Elucidating Catalytic Mechanisms: By stabilizing an intermediate state, researchers can gain unambiguous evidence for proposed mechanistic steps, such as the homolytic cleavage of the cobalt-carbon bond in methylmalonyl-CoA mutase. nih.gov
Structural Biology: The stable enzyme-analogue complex is often amenable to crystallization and structural analysis (e.g., X-ray crystallography), providing a snapshot of the active site with a bound ligand that closely mimics the natural substrate.
Spectroscopic Studies: As demonstrated with EPR and X-ray absorption spectroscopy, the stability of the trapped complex allows for the use of techniques that require longer acquisition times, providing high-resolution data on the electronic and geometric structure of the active site. nih.gov
This approach has been successfully applied to other enzyme systems as well, for instance, in trapping intermediates in polyketide biosynthesis, showcasing its broad utility in mechanistic enzymology.
Comparison with Other Carba(dethia) and Desulfurized CoA Analogues
The carba(dethia) modification is not limited to succinyl-CoA. A variety of acyl-CoA analogues have been synthesized to probe the mechanisms of different enzymes, and comparing their properties provides further insight.
Myristoyl-carba(dethia)-coenzyme A: This analogue is a non-hydrolyzable substrate for N-myristoyltransferase (Nmt), an enzyme implicated in various diseases. nih.govnih.gov Similar to this compound, it acts as a potent competitive inhibitor by binding tightly to the active site without being transferred to a peptide substrate. nih.govnih.gov Its development has been crucial for inhibitor design efforts targeting Nmt. nih.gov
Succinyl-dethia(dicarba)-CoA: In this analogue, the sulfur atom is replaced by an ethylene (B1197577) (-CH2-CH2-) group rather than a single methylene (B1212753) group. This extension of the carbon chain can influence the precise positioning of the succinyl group within the active site, potentially altering binding affinity and the enzyme's conformational response compared to the single-methylene substitution in Succinyl(carba(dethia))-coenzyme A.
The choice of analogue allows researchers to systematically probe the geometric and electronic requirements of an enzyme's active site. The length of the carbon chain replacing the sulfur atom and the nature of the acyl group are critical variables that can be tuned to investigate specific aspects of enzyme-substrate recognition and catalysis.
| Analogue | Acyl Group | Modifying Group | Target Enzyme Example | Primary Use |
| This compound | Succinyl | -CH2- | Methylmalonyl-CoA Mutase | Mechanistic probe, trapping intermediates nih.gov |
| Myristoyl-carba(dethia)-coenzyme A | Myristoyl | -CH2- | N-myristoyltransferase | Competitive inhibitor, inhibitor design nih.govnih.gov |
| Succinyl-dethia(dicarba)-CoA | Succinyl | -CH2-CH2- | Succinyl-CoA Synthetase | Mechanistic studies |
Complementary Insights from Isotope-Edited EPR and Kinetic Isotope Effect Studies
While this compound provides invaluable information by trapping the enzyme in a specific state, it cannot reveal the kinetics of the reaction. This is where kinetic isotope effect (KIE) studies on the natural reaction become essential. KIE studies measure the change in reaction rate when an atom in the substrate is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium).
For the methylmalonyl-CoA mutase reaction, a significant deuterium (B1214612) isotope effect of 5-6 has been measured for the forward reaction (methylmalonyl-CoA to succinyl-CoA) and 3.4 for the reverse reaction. researchgate.net This indicates that the hydrogen atom transfer steps are rate-limiting in the natural catalytic cycle. researchgate.netnih.gov
The insights gained from this compound and KIE studies are highly complementary:
EPR with the analogue confirms the formation of the cob(II)alamin and a radical pair, establishing their existence as key intermediates. nih.gov
KIE with the natural substrate demonstrates the kinetic significance of the hydrogen transfer steps that lead to the formation and resolution of these radical intermediates. researchgate.netnih.gov
Together, these techniques provide a more complete picture of the reaction mechanism. The stable intermediate trapped by the analogue can be seen as a key waypoint on the reaction coordinate, and KIE studies help to define the energy barriers (i.e., the rates) for the steps leading to and from that intermediate.
Role in Inhibitor Design and Understanding Enzyme Inhibition Mechanisms
The development of non-hydrolyzable substrate analogues is a cornerstone of rational inhibitor design. By mimicking the substrate, these molecules can bind with high affinity and specificity to the enzyme's active site, acting as potent competitive inhibitors. nih.govnih.gov this compound serves as a prototypic example of how replacing a labile bond can convert a substrate into an inhibitor.
This principle is critical for several reasons:
Therapeutic Potential: Enzymes like N-myristoyltransferase are targets for antifungal and antiviral agents. nih.gov Analogues like myristoyl-carba(dethia)-coenzyme A provide a chemical scaffold for developing new drugs. nih.gov
Understanding Inhibition: Studying how these analogues bind provides a detailed map of the active site interactions required for high-affinity binding. This information is invaluable for designing novel inhibitors that may not be simple substrate mimics but still exploit the same interactions.
Probing Allosteric Sites: While carbadethia analogues are typically competitive inhibitors, their binding can sometimes induce conformational changes that reveal allosteric sites or inform the design of allosteric inhibitors.
For methylmalonyl-CoA mutase specifically, understanding how substrate analogues bind can help elucidate the mechanisms of inhibition by other molecules, such as malyl-CoA, which has been shown to be a potent inhibitor of the enzyme. researchgate.net The structural and electronic information gained from this compound studies can thus guide the development of specific inhibitors for this and other CoA-utilizing enzymes.
Future Research Trajectories and Broader Academic Impact
Development of Next-Generation Succinyl(carbadethia)-coenzyme A Derivatives with Tuned Properties
The foundational design of this compound (S-CH₂-CoA) provides a robust scaffold for creating a new generation of molecular probes with tailored functionalities. Future research will focus on synthesizing derivatives with specific modifications to fine-tune their biochemical and biophysical properties. The goal is to create molecules that not only act as inhibitors but also as sophisticated tools for studying enzyme dynamics and structure.
Key areas for development include:
Incorporation of Reporter Groups: Attaching fluorescent tags, spin labels, or photo-crosslinkers to the S-CH₂-CoA backbone. These additions would allow for real-time tracking of the analogue within the enzyme's active site using techniques like Fluorescence Resonance Energy Transfer (FRET) or Electron Paramagnetic Resonance (EPR) spectroscopy. Such derivatives would provide invaluable data on binding kinetics, conformational changes, and the distances between the substrate and key amino acid residues.
Alteration of the Succinyl Moiety: Modifying the succinyl group itself to probe the steric and electronic requirements of an enzyme's active site. By adding bulky groups or altering the charge distribution, researchers can map the precise architecture of the substrate-binding pocket. This information is critical for understanding substrate specificity and for designing highly selective inhibitors.
These next-generation derivatives will move beyond simple inhibition, transforming into dynamic tools that can capture transient states of enzyme catalysis and provide a more detailed mechanistic picture.
Contributions to Computational Chemistry and Molecular Dynamics Simulations of Enzyme Mechanisms
The stability of this compound makes it an ideal candidate for use in computational studies, particularly molecular dynamics (MD) simulations. youtube.com These simulations provide a theoretical lens through which to observe the dynamic movements of atoms and molecules over time, offering insights that are often impossible to capture through experimental methods alone.
The integration of carbadethia analogues into computational workflows offers several advantages:
Stable Complex Modeling: Because the analogue does not react, it allows for the simulation of a stable enzyme-substrate complex, providing a clear picture of the pre-catalytic state. scispace.com This is crucial for understanding how the substrate initially binds and orients itself within the active site.
Validation of Binding Poses: MD simulations can be used to predict the most energetically favorable binding mode of the analogue. walshmedicalmedia.com These predictions can then be validated against experimental data from structural biology, refining our understanding of enzyme-ligand interactions.
Probing Conformational Changes: The binding of a substrate can induce significant conformational changes in an enzyme. Simulations with stable analogues can map these changes in detail, revealing how the enzyme structure adapts to accommodate the substrate and prepare for catalysis. nih.gov
For example, MD simulations of citrate (B86180) synthase with both acetyl-CoA and its competitive inhibitor succinyl-CoA have been used to understand the molecular interactions that govern binding and inhibition. walshmedicalmedia.comresearchgate.net Using the even more stable carbadethia analogue in such simulations would allow for longer, more robust calculations of the forces and interactions within the active site, providing a clearer rationale for inhibitor design. nih.gov
Implications for Bioengineering and De Novo Enzyme Design Based on Mechanistic Understanding
The detailed mechanistic knowledge gained from studies using this compound has profound implications for the fields of bioengineering and de novo enzyme design. The goal of de novo design is to create entirely new enzymes with novel functions, a task that requires a fundamental understanding of how catalysis works. researchgate.netnih.gov
Mechanistic insights from carbadethia analogues contribute to this field in several ways:
Defining the Catalytic Environment: By revealing the precise geometry and key interacting residues of an enzyme's active site, these analogues provide a blueprint for designing new catalytic sites. This theoretical active site, or "theozyme," is the starting point for computational design algorithms. researchgate.net
Informing Protein Scaffolding: Once a theoretical active site is designed, it must be built into a stable protein structure, or scaffold. Understanding the natural conformational changes required for catalysis helps engineers select or design scaffolds that are not rigid but have the necessary flexibility to support the reaction.
Iterative Design and Optimization: The initial activity of de novo designed enzymes is often low. researchgate.net The mechanistic knowledge gained from analogue studies can guide the subsequent rounds of directed evolution or rational redesign, helping to optimize the enzyme's efficiency and selectivity more effectively. acs.org
By providing a clear picture of the pre-catalytic state and the specific interactions required for substrate binding, this compound and its relatives offer a solid foundation upon which to build the next generation of custom-designed biocatalysts for applications in medicine, industry, and sustainable chemistry. nih.gov
Integration of Mechanistic Studies with Structural Biology (e.g., X-ray Crystallography of Enzyme-Analogue Complexes)
The ultimate validation of mechanistic hypotheses often comes from obtaining high-resolution three-dimensional structures of enzyme-ligand complexes. The integration of studies using this compound with structural biology techniques like X-ray crystallography and cryo-electron microscopy is a powerful approach to solidifying our understanding of enzyme function.
The stability of carbadethia analogues makes them particularly well-suited for these structural studies:
Trapping the Enzyme-Substrate Complex: The non-hydrolyzable nature of the analogue allows researchers to grow crystals of the enzyme with the ligand bound in the active site, providing a static snapshot of the complex.
Revealing Binding Interactions: These crystal structures reveal the precise orientation of the analogue and the network of hydrogen bonds, salt bridges, and hydrophobic interactions that hold it in place. For instance, the crystal structure of methylmalonyl-CoA mutase was solved in complex with a partial substrate, desulpho-CoA, which lacks the sulfur atom, providing critical insights into how the substrate binds. rcsb.org A full carbadethia analogue would provide an even more complete picture.
Confirming Spectroscopic Findings: Data from other techniques, such as spectroscopy, can be mapped onto the crystal structure. In studies of methylmalonyl-CoA mutase, Cobalt K-edge X-ray absorption spectroscopy confirmed that binding of succinyl(carbadethia)-CoA led to the formation of a cob(II)alamin species, a key radical intermediate in the reaction mechanism. nih.govportlandpress.com This finding strongly supports the proposed free-radical pathway for this class of enzymes.
By combining the dynamic information from spectroscopy and computational modeling with the static, high-resolution snapshots from crystallography, a comprehensive and highly detailed movie of the catalytic cycle can be assembled. nih.gov
Q & A
Q. What are the established methodologies for synthesizing and characterizing Succinyl(carbadethia)-coenzyme A in vitro?
Answer: Synthesis typically involves enzymatic or chemical modification of coenzyme A (CoA) analogs. Key steps include:
- Thioester Bond Formation : Use succinyl(carbadethia) precursors with CoA in buffer systems (e.g., Tris-HCl, pH 7.4) under controlled ATP and magnesium ion concentrations .
- Purification : Employ reverse-phase HPLC with UV detection (λ = 260 nm) to isolate the compound. Confirmation of purity requires tandem mass spectrometry (LC-MS/MS) to verify molecular mass and structural integrity .
- Quantification : Absolute quantification via stable isotope-labeled internal standards (e.g., deuterated CoA analogs) ensures accuracy in kinetic assays .
Q. How can researchers detect this compound in cellular or tissue samples?
Answer:
- Extraction : Use ice-cold methanol/water (80:20 v/v) to quench metabolism and extract metabolites. Centrifuge at 14,000 × g for 10 min to remove debris .
- Detection : LC-MS/MS with electrospray ionization (ESI) in negative ion mode. Monitor transitions specific to the compound (e.g., m/z 867 → 408 for fragmentation patterns) .
- Validation : Compare retention times and spectral data with synthetic standards. Include controls for matrix effects (e.g., spiked samples) to confirm specificity .
Q. What are the primary challenges in maintaining this compound stability during experiments?
Answer:
- pH Sensitivity : The compound degrades rapidly in acidic conditions (pH < 6.0). Use neutral buffers (e.g., HEPES, pH 7.0–7.5) and avoid freeze-thaw cycles .
- Enzymatic Hydrolysis : CoA hydrolases in cell lysates can cleave the thioester bond. Include inhibitors like iodoacetamide (1 mM) or perform experiments in enzyme-free systems .
- Storage : Store aliquots at −80°C under inert gas (e.g., argon) to prevent oxidation. Confirm stability via periodic LC-MS analysis .
Advanced Research Questions
Q. How should researchers design experiments to investigate the kinetic parameters of this compound in enzyme inhibition studies?
Answer:
- Substrate Titration : Vary concentrations of the compound (0.1–10× Km) while measuring initial reaction rates. Use Michaelis-Menten or Hill equation fitting to determine Ki and IC50 values .
- Competitive vs. Noncompetitive Inhibition : Perform Lineweaver-Burk plots with varying substrate and inhibitor concentrations. Include positive controls (e.g., known inhibitors of CoA-dependent enzymes) .
- Data Validation : Replicate experiments across independent preparations to account for batch variability. Use statistical tools (e.g., ANOVA with Tukey post-hoc tests) to assess significance .
Q. What strategies resolve contradictions in reported data on this compound’s role in metabolic pathways?
Answer:
- Meta-Analysis : Systematically review primary literature (e.g., PubMed, Web of Science) using keywords like "succinyl-CoA analog" and "enzyme kinetics." Apply inclusion/exclusion criteria to filter low-quality studies .
- Contextual Factors : Assess differences in experimental conditions (e.g., pH, cofactor availability) that may explain divergent results. For example, magnesium ion concentration affects CoA analog binding in succinyl-CoA synthetase assays .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with empirical data. Validate models via mutagenesis studies .
Q. How can researchers integrate multi-omics data to elucidate the systemic impact of this compound?
Answer:
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes in CoA-dependent pathways (e.g., TCA cycle, fatty acid oxidation) .
- Metabolomics : Pair LC-MS/MS data with flux analysis (e.g., ¹³C-labeling) to map metabolic perturbations. Use tools like MetaboAnalyst for pathway enrichment analysis .
- Proteomics : Employ SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify changes in enzyme abundance. Cross-reference with activity assays to distinguish regulatory mechanisms .
Q. What are best practices for ensuring reproducibility in studies involving this compound?
Answer:
- Detailed Protocols : Document buffer compositions, instrument settings (e.g., LC gradient profiles), and lot numbers of reagents. Share raw data and code for analysis in public repositories (e.g., Zenodo, GitHub) .
- Blinding and Randomization : Use blinded sample processing in enzymatic assays to reduce bias. Randomize sample order in LC-MS runs to mitigate instrument drift .
- Collaborative Verification : Partner with independent labs to replicate key findings. Publish negative results to provide a complete evidence base .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
